Cas no 2171683-16-0 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid)
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid
- 2171683-16-0
- EN300-1479818
-
- Inchi: 1S/C25H28F2N2O5/c1-3-12-25(2,23(31)32)29-22(30)20(13-21(26)27)28-24(33)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,3,12-14H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChI Key: RDJISLZTBATEAF-UHFFFAOYSA-N
- SMILES: FC(CC(C(NC(C(=O)O)(C)CCC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F
Computed Properties
- Exact Mass: 474.19662832g/mol
- Monoisotopic Mass: 474.19662832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 714
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 105Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1479818-0.05g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1479818-0.1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1479818-0.25g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1479818-0.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1479818-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1479818-2.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1479818-5.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1479818-10.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1479818-50mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1479818-100mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-2-methylpentanoic acid |
2171683-16-0 | 100mg |
$2963.0 | 2023-09-28 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid
Comprehensive Analysis of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid (CAS No. 2171683-16-0)
The compound 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid (CAS No. 2171683-16-0) is a highly specialized amino acid derivative with significant applications in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and difluorobutanamido moiety, makes it a valuable building block for designing novel bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery and bioconjugation strategies.
In recent years, the demand for Fmoc-protected amino acids like 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid has surged, driven by advancements in solid-phase peptide synthesis (SPPS). This compound's difluorinated side chain offers enhanced metabolic stability, a feature highly sought after in the development of peptide-based therapeutics. Its CAS No. 2171683-16-0 is frequently searched in scientific databases, reflecting its growing importance in medicinal chemistry.
The Fmoc group in this compound serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. This characteristic is crucial for stepwise peptide elongation, a process widely used in biotechnology and pharmaceutical manufacturing. Moreover, the incorporation of fluorine atoms enhances the compound's lipophilicity, potentially improving cell membrane permeability—a critical factor in drug bioavailability.
Current research trends highlight the compound's utility in developing targeted drug delivery systems. The 2-methylpentanoic acid segment provides a versatile handle for further chemical modifications, making it attractive for prodrug design. Scientists are exploring its applications in cancer therapeutics and enzyme inhibitors, areas where fluorinated amino acid analogs show particular promise.
From a synthetic chemistry perspective, CAS No. 2171683-16-0 represents an interesting case study in stereoselective synthesis. The presence of both chiral centers and fluorine substituents poses unique challenges in its preparation, driving innovation in asymmetric synthesis methodologies. These developments contribute to the broader field of organofluorine chemistry, which continues to gain attention for its applications in material science and agrochemicals.
The compound's physicochemical properties make it particularly suitable for high-throughput screening applications. Its moderate solubility in common organic solvents facilitates its use in combinatorial chemistry approaches. Furthermore, the Fmoc-protected amine group allows for efficient HPLC purification, a critical factor in process chemistry optimization.
In the context of green chemistry initiatives, researchers are investigating more sustainable routes to synthesize 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid. This includes exploring catalytic methods for introducing the difluorobutanamido moiety and developing atom-economical protection/deprotection strategies. Such efforts align with the pharmaceutical industry's push toward environmentally friendly synthesis.
The analytical characterization of CAS No. 2171683-16-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for verifying the compound's structural integrity and stereochemical purity, particularly given its potential use in clinical research applications.
Looking ahead, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylpentanoic acid is poised to play an increasingly important role in precision medicine. Its unique combination of fluorine substitution and protected amino acid functionality makes it a versatile tool for developing next-generation therapeutics. As research continues to uncover new applications for fluorinated building blocks, compounds like this will remain at the forefront of pharmaceutical innovation.
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